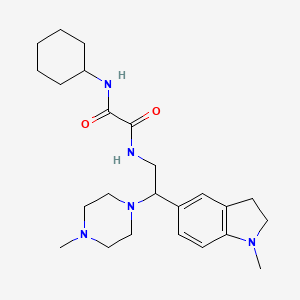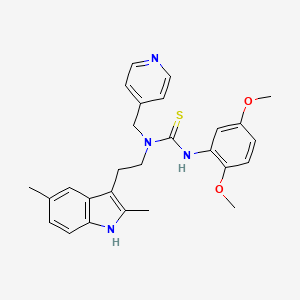![molecular formula C8H14FN B2520471 4-Fluorobicyclo[2.2.2]octan-1-amine CAS No. 78385-91-8](/img/structure/B2520471.png)
4-Fluorobicyclo[2.2.2]octan-1-amine
Descripción general
Descripción
The compound 4-Fluorobicyclo[2.2.2]octan-1-amine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior of similar structures. For instance, the first paper discusses a compound with a bromophenyl group attached to a bicyclo[2.2.2]octan-1-amine moiety, which shows activity as a serotonin uptake inhibitor . The second paper describes the synthesis of a fluorinated bicyclo[1.1.1]pentan-1-amine, which is a structurally distinct but chemically related compound due to the presence of a fluorine atom and a bicyclic amine . The third paper investigates the salts of 1,4-diazabicyclo[2.2.2]octane, which shares the bicyclo[2.2.2]octane core with the compound of interest .
Synthesis Analysis
The synthesis of fluorinated amines, such as 4-Fluorobicyclo[2.2.2]octan-1-amine, is not explicitly detailed in the provided papers. However, the second paper does mention an expedient synthesis of a related compound, 3-fluorobicyclo[1.1.1]pentan-1-amine, using radical fluorination . This suggests that similar radical fluorination techniques could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of 4-Fluorobicyclo[2.2.2]octan-1-amine can be inferred to some extent from the related compounds discussed in the papers. The bicyclo[2.2.2]octane core is a common feature in these compounds, which is known to impart certain steric and electronic properties to the molecule . The presence of a fluorine atom would likely influence the molecule's reactivity and interaction with biological targets due to its electronegativity and size.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-Fluorobicyclo[2.2.2]octan-1-amine. However, the first paper indicates that the presence of a halogenated phenyl group on the bicyclo[2.2.2]octan-1-amine framework affects its biological activity, suggesting that substituents on the bicyclic amine can modulate the compound's reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine are not directly reported in the papers. Nonetheless, the third paper provides insights into the thermal behavior and polymorphism of salts derived from a related compound, 1,4-diazabicyclo[2.2.2]octane . This information highlights the importance of the bicyclic structure in determining the compound's physical state and stability under different temperature conditions. The fluorine atom in 4-Fluorobicyclo[2.2.2]octan-1-amine would contribute to its physical properties, such as boiling point and solubility, due to its influence on intermolecular interactions.
Aplicaciones Científicas De Investigación
Selectfluor in Deprotection and Synthesis
Selectfluor, a fluorinating agent related to 4-Fluorobicyclo[2.2.2]octan-1-amine, showcases remarkable versatility in organic synthesis. Its application extends to the chemoselective deprotection of N-t-Butyloxycarbonyl (Boc) group from doubly protected amines. This process is advantageous due to its mild, operationally simple, and chemoselective nature. Moreover, it has been employed in one-step synthesis of significant pharmaceutical compounds like purine derivatives (Zeng et al., 2018).
Regioselective Functionalization
The reagent's efficacy is further highlighted in the regioselective iodination of aryl amines, achieved by employing 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate. This method offers a straightforward route for iodination, working efficiently either in solution or under solvent-free conditions (Alikarami et al., 2015).
Fluorination in Organic Synthesis
The utility of N-Fluoro amines and their analogues, akin to 4-Fluorobicyclo[2.2.2]octan-1-amine, in organic synthesis is noteworthy. These reagents, categorized into neutral and ionic types, exhibit diverse fluorinating activities influenced by their structure and solvent interaction. Their ability to fluorinate various organic compounds underlines their significance in organic synthesis, offering alternatives to traditional fluorinating agents (Furin & Fainzil’berg, 2000).
DABCO-Based Catalysts in Organic Reactions
DABCO-based ionic liquids, structurally related to 4-Fluorobicyclo[2.2.2]octan-1-amine, serve as recyclable catalysts in aza-Michael addition reactions under solvent-free conditions. These catalysts have proven to be highly efficient and can be reused multiple times while retaining their catalytic activity, underscoring their potential in sustainable organic synthesis (Ying et al., 2014).
Antiprotozoal Properties
Compounds structurally similar to 4-Fluorobicyclo[2.2.2]octan-1-amine, like diaryl-substituted bicyclic amines, have demonstrated antiprotozoal properties against pathogens responsible for diseases like malaria and sleeping sickness. This finding indicates the potential of these compounds in developing new therapeutic agents against these diseases (Weis & Seebacher, 2009).
Safety and Hazards
The safety information for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
Propiedades
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobicyclo[2.2.2]octan-1-amine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)



![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)
![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)
![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)